2-Amino-2-thiazoline
Overview
Description
4,5-dihydro-1,3-thiazol-2-amine is a 1,3-thiazole that is 4,5-dihydro-1,3-thiazole substituted by an amino group at position 2. It is a member of 1,3-thiazoles and a primary amino compound.
Mechanism of Action
Target of Action
The primary target of 2-Amino-2-thiazoline, also known as 2-Aminothiazoline, is Nitric oxide synthase, endothelial . This enzyme plays a crucial role in the production of nitric oxide, a key signaling molecule in many physiological and pathological processes.
Mode of Action
It is suggested that the activity of this compound may be related to the formation ofZn2+ and Mn2+ ions
Biochemical Pathways
This compound is involved in the l-NCC (N-carbamoyl-l-cysteine) pathway . This pathway is used by certain bacteria, such as Pseudomonas sp., to convert dl-2-amino-Δ2-thiazoline-4-carboxylic acid (dl-ATC) to l-cysteine . The l-NCC pathway involves three steps: enzymatic racemization of d-ATC to l-ATC, a ring-opening reaction of l-ATC to l-NCC, and the hydrolysis of l-NCC to l-cysteine .
Pharmacokinetics
It is known that the compound issoluble in water , which suggests it could be readily absorbed and distributed in the body.
Result of Action
It is suggested that the compound may have potential chemopreventive effects
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is acidic and reacts as an acid to neutralize bases . Moreover, it should be stored under refrigerated temperatures and protected from moisture . These factors should be taken into account when considering the use of this compound in various applications.
Biochemical Analysis
Biochemical Properties
2-Amino-2-thiazoline plays a crucial role in biochemical reactions, particularly in the formation of metal complexes. It has been shown to interact with various metal ions such as H+, Mg2+, Ca2+, Ni2+, Mn2+, Cu2+, and Zn2+ . These interactions are essential for its function as a chelating agent, which can stabilize metal ions in biological systems. Additionally, this compound has been studied for its anti-cancer properties, where its charge distribution has been calculated using quantum mechanical methods .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. In HeLa cell cultures, it has been observed to induce morphological changes that stabilize after four days . These changes are dependent on the integrity of microtubules and microfilaments, indicating that this compound influences the cytoskeletal structure of cells. Furthermore, it has been implicated in the inhibition of cytochrome c oxidase, leading to cellular hypoxia and cytotoxic anoxia .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It forms complexes with metal ions, which can influence various enzymatic activities. For instance, its interaction with Zn2+ and Mn2+ ions is associated with its anti-cancer activity . Additionally, this compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their function. This compound also affects gene expression by altering the charge distribution within cells .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Studies have shown that its genotoxic and mutagenic activities are not strongly expressed, and it does not significantly affect bacterial growth or extracellular protease activity . Its stability and degradation over time can influence its long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a toxicokinetics study, it was observed that cyanide exposure, verified by analyzing its metabolites including this compound-4-carboxylic acid, showed different behaviors in rats, rabbits, and swine . Higher doses of this compound can lead to toxic effects, such as cellular hypoxia and cytotoxic anoxia, while lower doses may not exhibit significant adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. One of the key pathways includes its conversion to L-cysteine through the asymmetric hydrolysis of DL-2-amino-Δ2-thiazoline-4-carboxylic acid . This pathway is crucial for the biosynthesis of L-cysteine, an important amino acid involved in various metabolic processes. The enzymes and cofactors involved in this pathway include L-serine O-acetyltransferase and O-acetyl-L-serine sulfhydrylase .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. Its solubility in water and ethanol facilitates its distribution in biological systems . The compound’s localization and accumulation are influenced by its interactions with metal ions and other biomolecules, which can affect its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. It has been observed to localize in specific cellular compartments, where it exerts its effects on cellular function . The presence of sorting signals within its structure directs it to particular organelles, influencing its activity and interactions with other biomolecules .
Properties
IUPAC Name |
4,5-dihydro-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2S/c4-3-5-1-2-6-3/h1-2H2,(H2,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REGFWZVTTFGQOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
13483-03-9 (mono-hydrobromide), 65767-36-4 (sulfate) | |
Record name | 2-Aminothiazoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001779813 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4061961 | |
Record name | 2-Thiazolamine, 4,5-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4061961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1779-81-3 | |
Record name | 4,5-Dihydro-2-thiazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1779-81-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Aminothiazoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001779813 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Aminothiazoline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02335 | |
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Record name | 2-Aminothiazoline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24626 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2-Aminothiazoline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3110 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2-Thiazolamine, 4,5-dihydro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Thiazolamine, 4,5-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4061961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-thiazolin-2-ylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.659 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-AMINO-2-THIAZOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JC2YZG56Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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